molecular formula C9H10FNO B8758502 N-ethyl-2-fluorobenzamide

N-ethyl-2-fluorobenzamide

Cat. No.: B8758502
M. Wt: 167.18 g/mol
InChI Key: XOWCNVMZTDLJLP-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Chemical Science

The significance of N-ethyl-2-fluorobenzamide is best understood by first appreciating the chemical family to which it belongs. Benzamides are a class of organic compounds that have become ubiquitous in both synthetic and medicinal chemistry.

The study of benzamide, the parent compound (C₇H₇NO), has a long history in organic chemistry. wikipedia.orgacs.org Early investigations into its fundamental properties, such as polymorphism, were reported as far back as 176 years ago by pioneering chemists Wöhler and Liebig, highlighting its long-standing presence in chemical research. slideshare.net Benzamide is the simplest amide derivative of benzoic acid and exists as a white, crystalline solid. wikipedia.org Historically, the synthesis of benzamides was achieved through methods like the reaction of benzoyl chloride with ammonia (B1221849). ontosight.ai Over the decades, the synthetic repertoire has expanded dramatically, allowing for the creation of a vast array of substituted benzamides with diverse functionalities. This evolution has been driven by the discovery of the remarkable utility of the benzamide scaffold in various applications, particularly in pharmacology.

The benzamide moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds capable of binding to multiple protein targets. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net The amide bond is chemically stable and possesses the ability to act as both a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets like enzymes and receptors.

This structural and functional versatility has made benzamides essential building blocks in drug discovery. science.gov They are key components in numerous commercial drugs. Furthermore, modern synthetic chemistry has developed multicomponent reactions that can produce benzamide derivatives efficiently, further cementing their role as foundational structures in the development of new chemical entities. researchgate.net

Significance of Fluorine Substitution in Organic and Medicinal Chemistry

The second key feature of this compound is the presence of a fluorine atom. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of potential drug candidates.

Fluorine possesses a unique combination of properties that make it highly valuable in molecular design. It is the most electronegative element, which causes a significant alteration of the electronic distribution in a molecule. This can profoundly impact physicochemical properties such as the acidity or basicity (pKa) of nearby functional groups, which in turn influences a compound's solubility and permeability across biological membranes.

Furthermore, fluorine is relatively small (with a van der Waals radius similar to hydrogen), allowing it to be introduced into a molecule often without causing significant steric hindrance. One of the most common applications is to block metabolically labile sites. By replacing a hydrogen atom with a fluorine atom at a position susceptible to metabolic oxidation by enzymes, the metabolic stability of the compound can be significantly improved.

In the process of drug discovery, lead optimization involves modifying a promising compound to enhance its efficacy, safety, and pharmacokinetic profile. Fluorine substitution is a key strategy in this phase. Introducing fluorine can enhance a molecule's binding affinity to its target protein through favorable electrostatic or dipolar interactions. snmjournals.org

The position of the fluorine atom is critical. For instance, research on chalcone (B49325) scaffolds has shown that moving a fluorine atom from a para- to an ortho-position on a phenyl ring can lead to a remarkable shift in selectivity and potency for different enzyme isoforms. This highlights how fluorine can be used to precisely modulate the biological activity of a molecule. The development of PET (Positron Emission Tomography) imaging agents also frequently utilizes fluorine, specifically the radioisotope ¹⁸F, demonstrating its importance in diagnostics as well as therapeutics. google.com

Overview of this compound's Emergence in Academic Literature

Specific, in-depth research focused exclusively on this compound is not prominent in academic literature. It has not been highlighted as a major therapeutic agent or a breakthrough compound. Instead, its emergence is characteristic of its role as a commercially available chemical building block. Its structure combines the stable benzamide core with a strategically placed fluorine atom, making it a useful starting material for the synthesis of more complex molecules.

The synthesis of this compound itself follows standard and well-established organic chemistry protocols for amide formation. A typical synthesis would involve the reaction of 2-fluorobenzoyl chloride with ethylamine (B1201723), often in the presence of a base to neutralize the hydrochloric acid byproduct. The utility of the broader class of fluorobenzamides is well-documented; they are considered important intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov For example, various fluorobenzamide derivatives have been synthesized as potential PET imaging probes for conditions like melanoma, showcasing the practical application of this compound class. google.com Therefore, the significance of this compound lies in its potential as a readily accessible precursor for researchers engaged in drug discovery and materials science, who can use it to generate novel compounds for biological screening.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 150079-54-2[CAS Registry]
Molecular Formula C₉H₁₀FNO[Chemical Supplier Data]
Molecular Weight 167.18 g/mol [Chemical Supplier Data]
Appearance Solid (form may vary)[General Chemical Data]
IUPAC Name This compound[IUPAC Nomenclature]

Table 2: Strategic Applications of Fluorine in Medicinal Chemistry

ApplicationEffect of Fluorine IncorporationScientific Rationale
Metabolic Stability Blocks metabolic oxidation at C-H bonds.The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.
Binding Affinity Enhances interactions with protein targets.The high electronegativity of fluorine can create favorable polar and electrostatic interactions with amino acid residues in a protein's binding pocket. snmjournals.org
Membrane Permeability Modulates lipophilicity.Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to pass through cell membranes.
Modulation of pKa Alters the acidity/basicity of nearby functional groups.As a strong electron-withdrawing group, fluorine can lower the pKa of adjacent amines or increase the acidity of nearby acids, affecting the ionization state of the molecule at physiological pH.
Conformational Control Influences the preferred 3D shape of a molecule.The electrostatic properties of the C-F bond can favor specific molecular conformations, which can be crucial for optimal binding to a biological target.

Prior Research on Related Fluoro-Substituted Benzamide Analogues

Research into fluoro-substituted benzamide analogues has been a vibrant area of investigation, revealing a wide array of potential applications. The introduction of fluorine into a benzamide scaffold can significantly alter a molecule's physicochemical properties, such as metabolic stability and binding affinity to biological targets.

One area of extensive research is in the development of positron emission tomography (PET) imaging agents. For instance, fluorinated halobenzamides have been synthesized and characterized as high-affinity sigma receptor ligands, which are valuable for imaging tissues containing these receptors, such as the lungs, kidneys, heart, brain, and spleen. ontosight.ai Specifically, 4-fluoro-substituted benzamides have shown greater potency for sigma-2 receptors compared to their 2-fluoro counterparts. ontosight.ai The development of radiolabeled compounds like N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide ([18F]-DMFB) has demonstrated the potential of this class of molecules for the early detection of metastatic melanoma. snmjournals.org

Furthermore, fluoro-substituted benzamides have been investigated for their interactions with various other biological targets. For example, some benzamide derivatives are studied for their potential anti-cancer, anti-inflammatory, and neuroprotective effects. ontosight.ai The synthesis of N-methylbenzamide analogues derived from the potent neurokinin-2 (NK(2)) receptor antagonist SR 48,968 has yielded compounds with significant antagonist potencies, with a para-fluoro substituted analogue being particularly potent.

The structural impact of fluorine substitution has also been a subject of study. Research has shown that the introduction of a fluorine atom at the ortho-position of benzamide and thiobenzamide (B147508) can suppress crystal disorder, a common issue in molecular crystals. This suppression of disorder is achieved without altering the fundamental packing motif of the crystals.

Identification of this compound as a Compound of Academic Interest

This compound has been identified as a compound of academic interest primarily due to its role as a fundamental building block in the synthesis of more complex and potentially pharmacologically active molecules. Its relatively simple structure allows for the systematic exploration of how the interplay between the ortho-fluoro substituent and the N-ethyl group influences the compound's chemical reactivity, physical properties, and potential biological interactions.

The presence of the fluorine atom is of particular significance. Fluorine's high electronegativity and small size can lead to unique electronic effects and conformational preferences, which can in turn modulate interactions with biological macromolecules like enzymes and receptors. The ethyl group on the amide nitrogen also plays a crucial role in defining the molecule's lipophilicity and steric profile.

While direct and extensive research on this compound is not as prevalent as for its more complex derivatives, its importance lies in its foundational nature. It serves as a reference compound for understanding the structure-activity relationships within the broader class of fluoro-substituted benzamides. The synthesis and characterization of this compound and its simple derivatives, such as 5-bromo-N-ethyl-2-fluorobenzamide, are essential steps in developing novel compounds with tailored properties. sigmaaldrich.com

Scope and Objectives of Research on this compound

The research on this compound and its closely related analogues encompasses a range of objectives, from fundamental chemical synthesis to the exploration of potential therapeutic applications.

A primary objective is the exploration of synthetic methodologies . This includes the optimization of reaction conditions for the synthesis of this compound, typically involving the reaction of 2-fluorobenzoyl chloride with ethylamine. Research in this area aims to develop efficient and scalable synthetic routes that can be applied to a variety of substituted benzamides.

Another key area of research is the investigation of its physicochemical properties . This includes detailed studies of its crystal structure, solubility, and spectroscopic characteristics. Understanding these fundamental properties is crucial for predicting the behavior of more complex molecules based on this scaffold.

The exploration of its potential biological activities is a significant driver of research in this area. ontosight.ai While this compound itself may not be a potent therapeutic agent, it serves as a lead structure for the design of new compounds. Research objectives in this domain include:

Investigating its interactions with various enzymes and receptors. ontosight.ai

Using it as a building block to create more complex molecules with potential applications in areas such as neurodegenerative diseases, oncology, and infectious diseases. ontosight.ai

Developing radiolabeled versions for use as probes in biochemical assays and for in vivo imaging studies.

Finally, research on this compound contributes to a broader understanding of structure-activity relationships (SAR) . By systematically modifying its structure and observing the effects on its chemical and biological properties, researchers can gain valuable insights that can guide the design of new and more effective molecules for a wide range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

N-ethyl-2-fluorobenzamide

InChI

InChI=1S/C9H10FNO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12)

InChI Key

XOWCNVMZTDLJLP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Ethyl 2 Fluorobenzamide

Established Synthetic Routes to N-ethyl-2-fluorobenzamide

The most common and well-documented methods for synthesizing this compound rely on the formation of the central amide bond through amidation reactions. These strategies are characterized by their reliability and scalability in a laboratory setting.

The cornerstone of this compound synthesis is the amidation reaction. This involves the coupling of a 2-fluorobenzoic acid derivative with ethylamine (B1201723). The success of this reaction hinges on the activation of the carboxylic acid's carbonyl group to make it more susceptible to nucleophilic attack by the amine.

Two principal strategies are employed for the activation of 2-fluorobenzoic acid: conversion to an acid chloride and the use of coupling agents like carbodiimides.

The acid chloride method is a robust and widely used two-step process. First, 2-fluorobenzoic acid is converted into the more reactive 2-fluorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comdergipark.org.tr The reaction with thionyl chloride, often performed in a solvent like benzene (B151609), proceeds by refluxing the mixture for several hours. prepchem.com The resulting 2-fluorobenzoyl chloride is a highly reactive electrophile. sigmaaldrich.com

In the second step, the 2-fluorobenzoyl chloride is reacted with ethylamine to form this compound. This reaction is typically carried out in an inert solvent and in the presence of a base, such as triethylamine (B128534) or pyridine. rsc.orgmdpi.com The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, preventing it from protonating the ethylamine and rendering it non-nucleophilic. This method is often high-yielding and the reaction conditions are well-established for a variety of benzamides. mdpi.commdpi.comresearchgate.net

The carbodiimide-mediated coupling is another prevalent method for forming the amide bond directly from the carboxylic acid without isolating an acid chloride intermediate. scispace.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. nih.gov In this process, the carbodiimide (B86325) activates the carboxylic acid (2-fluorobenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ethylamine to yield this compound. researchgate.net To improve yields and prevent side reactions, an auxiliary nucleophile like N-hydroxysuccinimide (NHS) is often added, which converts the O-acylisourea into a more stable active ester intermediate. researchgate.net This active ester then reacts cleanly with ethylamine.

In the context of synthesizing this compound, the key amine reactant is ethylamine. Whether using the acid chloride or carbodiimide activation method, ethylamine acts as the nucleophile, attacking the activated carbonyl carbon of the 2-fluorobenzoyl group to form the thermodynamically stable amide bond. The choice of reaction conditions, such as solvent and temperature, is crucial for ensuring the efficiency of this step.

The synthesis of this compound is fundamentally dependent on the availability of fluorine-containing precursors. The primary precursor is 2-fluorobenzoic acid , which contains the essential fluoro-substituted aromatic ring. chemicalbook.com This compound can be synthesized through various methods, including the diazotization of anthranilic acid followed by a Schiemann reaction or nucleophilic fluorination of other substituted benzoic acid derivatives. chemicalbook.comarkat-usa.org

Alternatively, syntheses can begin with other fluorinated building blocks. For example, o-fluorotoluene can be converted to o-fluorobenzyl trichloride, which is then hydrolyzed to form 2-fluorobenzoyl chloride directly. google.com The presence of the fluorine atom on the benzene ring can influence the reactivity of the molecule and is a key structural feature often targeted in medicinal chemistry for its ability to modulate electronic and metabolic properties. ekb.eg

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound on a laboratory scale. Key parameters include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For the acid chloride route, solvents such as Cyrene, dichloromethane (B109758) (DCM), or toluene (B28343) are commonly used. rsc.org The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. rsc.org The use of at least one equivalent of a tertiary amine base is standard practice to scavenge the HCl byproduct.

For carbodiimide couplings, aprotic solvents like dimethylformamide (DMF) or DCM are typical. The reaction is generally performed at room temperature. The molar ratio of the carboxylic acid, amine, and coupling agent is carefully controlled to achieve high conversion rates. The table below summarizes typical conditions for related amidation reactions.

ParameterAcid Chloride MethodCarbodiimide (EDC) Method
Starting Materials2-Fluorobenzoyl chloride, Ethylamine2-Fluorobenzoic acid, Ethylamine
Activating/Coupling AgentN/A (pre-activated)EDC (often with NHS)
SolventDCM, Toluene, CyreneDCM, DMF
BaseTriethylamine, PyridineOften not required, or a non-nucleophilic base
Temperature0 °C to Room TemperatureRoom Temperature
Typical YieldHigh (>80%)Good to High (70-95%)

Amidation Reactions for Benzamide (B126) Core Formation

Novel Synthetic Approaches and Catalyst Development

While traditional methods are effective, research continues into developing more efficient, sustainable, and versatile synthetic routes for amide bond formation. These novel approaches often focus on the direct amidation of carboxylic acids, bypassing the need for stoichiometric activating agents, or on transamidation reactions. scispace.comnih.gov

Catalytic direct amidation involves the use of a catalyst to facilitate the reaction between a carboxylic acid and an amine, typically with the removal of water. Various catalytic systems, including those based on boron, iridium, or other transition metals, have been developed for amide synthesis. organic-chemistry.orgresearchgate.net While no specific reports on the use of these catalysts for this compound synthesis are prominent, these methods represent a promising future direction. Such a process would involve heating 2-fluorobenzoic acid and ethylamine in the presence of a suitable catalyst, offering a more atom-economical route compared to classical methods.

Transamidation, the conversion of one amide into another by reaction with an amine, is also an emerging strategy. nih.gov This approach could potentially be used to synthesize this compound from a different 2-fluorobenzamide (B1203369) derivative, although this is less common for primary synthesis. The development of catalysts that can effectively mediate these transformations under mild conditions is an active area of research.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of amides, including this compound, aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.it While specific literature detailing a green synthesis pathway for this compound is sparse, general methodologies for greener amide bond formation are well-established and applicable.

One prominent green approach involves the direct condensation of a carboxylic acid (2-fluorobenzoic acid) and an amine (ethylamine). Traditional methods often require stoichiometric coupling reagents that are not incorporated into the final product, leading to poor atom economy. walisongo.ac.id Boric acid-catalyzed condensation represents a greener alternative, using a less toxic catalyst and generating water as the only byproduct. walisongo.ac.id Another strategy is the three-component reaction of isatoic anhydride (B1165640), primary amines, and other reagents, which offers a highly efficient route to N-alkyl benzamide derivatives with a simple workup procedure. nih.gov

Key green chemistry metrics used to evaluate and compare synthetic routes include atom economy, process mass intensity (PMI), and reaction mass efficiency. walisongo.ac.id For instance, a catalytic condensation reaction would have a significantly better atom economy and a lower PMI compared to a route involving a stoichiometric activating agent. walisongo.ac.id The use of safer, biodegradable solvents or even solvent-free conditions further enhances the green credentials of a synthetic process. sci-hub.senih.gov Microwave-assisted synthesis has also emerged as an effective tool, often leading to shorter reaction times and increased energy efficiency compared to conventional heating. nih.govresearchgate.net

Table 1: Comparison of Amide Synthesis Routes Based on Green Chemistry Principles

Synthesis Route Key Features Green Advantages Potential Drawbacks
Acid Chloride Route Conversion of carboxylic acid to acid chloride, followed by reaction with amine. Generally high yield. Poor atom economy (use of reagents like SOCl₂ or (COCl)₂), generation of corrosive HCl. walisongo.ac.id
Coupling Reagent Route Use of reagents like DCC or HATU to facilitate amide bond formation. Mild reaction conditions. Very poor atom economy, generation of stoichiometric byproducts (e.g., DCU). walisongo.ac.id
Boric Acid Catalysis Direct condensation of carboxylic acid and amine with a boric acid catalyst. High atom economy, water as the only byproduct, use of a catalyst. walisongo.ac.id May require prolonged reflux times. walisongo.ac.id

| Isatoic Anhydride Route | Three-component reaction involving isatoic anhydride and a primary amine. | High efficiency, simple workup. nih.gov | Applicability depends on the availability of the corresponding anhydride precursor. |

Metal-Catalyzed Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic compounds like this compound. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the synthesis of complex derivatives. The fluorine substituent on the benzamide core can itself be a site for transformation through C–F bond activation, a challenging but increasingly feasible process. nih.gov

Nickel-catalyzed coupling reactions have been shown to efficiently activate aromatic C–F bonds for reactions with arylboronic acids, providing a method to synthesize 2-arylbenzofuran structures from 2-fluorobenzofuran precursors. nih.gov This type of methodology could potentially be adapted to functionalize the 2-fluoro position of the benzamide.

More commonly, the C-H bonds on the aromatic ring or the N-H bond of the amide can be targeted. Transition metals such as cobalt, copper, rhodium, and palladium are frequently used to catalyze these transformations. nih.govrsc.org For example, cobalt-catalyzed reactions of 2-halobenzamides with alkynes can be controlled by the choice of ligand to selectively produce either isoquinolones or 2-vinyl benzamides. rsc.org This highlights how metal catalysis can be used to build complex heterocyclic structures onto the benzamide core. Chelation-directed C-H activation is another key strategy, where the amide group directs a metal catalyst to functionalize an adjacent C-H bond, typically at the ortho position. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions for Benzamide Functionalization

Catalyst System Reaction Type Potential Transformation on Benzamide Core Reference
Nickel(0)/Ligand C–F Activation / Cross-Coupling Substitution of the fluorine atom with an aryl group. nih.gov
Cobalt/Ligand Annulation with Alkynes Formation of isoquinolone or vinyl benzamide derivatives from a halo-precursor. rsc.org
Rhodium(III) Directed C-H Amination Introduction of a new amine group at the C3 position of the ring. nih.gov
Copper C-N Cross-Dehydrogenative Coupling Formation of a C-N bond at an activated C-H position. nih.gov

| Palladium(II) Acetate | Suzuki-Miyaura / Heck Coupling | C-C bond formation at a halogenated position of the benzamide ring. | researchgate.net |

Derivatization and Chemical Modification of this compound

Strategies for Further Functionalization of the Benzamide Core

The this compound scaffold offers multiple sites for chemical modification to generate a diverse library of derivatives. Functionalization strategies can target the aromatic ring, the amide nitrogen, or the N-ethyl group.

Aromatic Ring Functionalization:

Metal-Catalyzed C-H Activation: As discussed previously, directing group-assisted C-H activation can selectively introduce functional groups at the C3 position. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and amide groups can activate the ring towards SNAr, particularly for substituents positioned ortho or para to them, allowing for displacement by nucleophiles.

Amide and N-Alkyl Group Functionalization:

N-Dealkylation/N-Alkylation: The ethyl group could potentially be cleaved and replaced with other alkyl or aryl groups to explore their impact on biological activity.

Modification of the Ethyl Group: The ethyl side chain can be functionalized, for example, by introducing hydroxyl or amino groups, to alter properties like solubility or to provide a handle for conjugation. Derivatization is a common strategy to protect reactive groups or enhance their properties during analysis. nih.gov

A study on N-benzyl-2-fluorobenzamides as dual EGFR/HDAC3 inhibitors demonstrates the functionalization of the benzamide core by reacting 2-fluorobenzoyl chloride with various substituted benzylamines, showcasing modification at the amide nitrogen. nih.gov

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve synthesizing a series of chemical analogues and evaluating them for a specific biological activity to understand which parts of the molecule are essential for its function. researchgate.net This knowledge guides the design of more potent and selective compounds.

A key example is the development of N-benzyl-2-fluorobenzamide derivatives as potential treatments for triple-negative breast cancer. nih.gov In this research, a series of analogues was synthesized by modifying the N-benzyl portion of the molecule. The core 2-fluorobenzamide moiety was retained as it was identified to chelate with Zn2+ in the active site of the target enzyme, histone deacetylase 3 (HDAC3). nih.gov The synthetic strategy involved coupling 2-fluorobenzoyl chloride with a variety of substituted benzylamines.

Table 3: SAR of N-benzyl-2-fluorobenzamide Analogues as EGFR/HDAC3 Inhibitors

Compound R-Group on N-benzyl EGFR IC₅₀ (nM) HDAC3 IC₅₀ (µM) Anti-proliferative IC₅₀ (µM) on MDA-MB-231 cells
Parent (unsubstituted) H >1000 1.89 10.21
38 4-fluoro 20.34 1.09 1.98
Analogue A 4-chloro 31.25 1.27 3.45
Analogue B 4-methyl 50.18 1.56 5.67
Analogue C 4-methoxy 125.7 1.68 8.93

(Data adapted from reference nih.gov)

The SAR study revealed that introducing a small electron-withdrawing group, such as fluorine, at the 4-position of the benzyl (B1604629) ring (compound 38) significantly enhanced inhibitory activity against both EGFR and HDAC3, as well as cell proliferation, compared to the unsubstituted parent compound or analogues with other substituents. nih.gov This systematic modification and testing are central to the process of drug discovery and lead optimization.

Development of Prodrugs or Bioconjugates for Research Applications

Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug within the body. This strategy is used to improve properties such as solubility, stability, or targeted delivery. For a compound like this compound, a prodrug could be designed by modifying the amide nitrogen or by adding a functional group to the ring that is later cleaved enzymatically or chemically.

For example, research into fluorinated benzoic acids for antibody-directed enzyme prodrug therapy (ADEPT) involved masking an activating carboxyl group via an amide bond to a glutamic acid residue. nih.gov This prodrug was designed to be selectively activated at a tumor site by an enzyme conjugated to a monoclonal antibody. nih.gov A similar strategy could theoretically be applied to derivatives of this compound by introducing a functional group that can be linked to a promoiety. Cyclization-activated prodrugs, where an intramolecular reaction releases the active drug, represent another sophisticated approach. nih.gov

Bioconjugates involve linking a molecule to a larger biomolecule, such as a protein, antibody, or labeling agent like biotin. google.com This can be used to study the distribution of the compound, identify its biological targets, or for use in diagnostic assays. To create a bioconjugate of this compound, a linker moiety would first need to be attached to the molecule. This could be achieved by functionalizing the aromatic ring or the N-ethyl group with a reactive handle (e.g., a carboxylic acid, amine, or alkyne) suitable for coupling to the desired biomolecule.

Advanced Spectroscopic and Structural Elucidation of N Ethyl 2 Fluorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like N-ethyl-2-fluorobenzamide, providing detailed information about the chemical environment of each atom.

While a simple one-dimensional ¹H NMR spectrum can provide initial insights, multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

Based on related N-alkylbenzamides, the expected ¹H NMR signals for this compound in a solvent like CDCl₃ would include a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, coupled to each other. The aromatic protons would appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six carbons of the fluorinated benzene (B151609) ring. The carbon atoms in the aromatic ring will exhibit coupling with the fluorine atom, with the carbon directly bonded to fluorine (C2) showing the largest coupling constant.

Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Carbonyl (C=O)-~165Aromatic protons, CH₂
Aromatic CH7.1 - 7.5115 - 132Carbonyl carbon, other aromatic carbons
Aromatic C-F-~160 (d, ¹JCF ≈ 250 Hz)Aromatic protons
N-CH₂~3.5 (q)~35Carbonyl carbon, CH₃
CH₃~1.2 (t)~15N-CH₂

Note: Predicted values are based on data for structurally similar compounds and are subject to solvent and concentration effects.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for studying this compound. The ¹⁹F chemical shift is highly sensitive to the electronic environment and can provide valuable information about the conformation of the molecule. For N-(2,3-difluorophenyl)-2-fluorobenzamide, the fluorine on the 2-fluorobenzoyl moiety appears at approximately -114 ppm mdpi.com. A similar chemical shift would be expected for this compound. The coupling between the fluorine atom and the aromatic protons would also be observable in both the ¹H and ¹⁹F NMR spectra, aiding in the assignment of the aromatic signals.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Characterization

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways, which can confirm its structure.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₉H₁₀FNO) with high accuracy, allowing for the unambiguous determination of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The fragmentation of benzamides is well-documented and typically involves cleavage of the amide bond. For this compound, the expected primary fragmentation would be the loss of the ethylamino group to form the 2-fluorobenzoyl cation. Further fragmentation of this cation would lead to the loss of carbon monoxide to form the 2-fluorophenyl cation.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Structure
167[M]⁺ (Molecular Ion)
123[M - C₂H₄N]⁺ (2-Fluorobenzoyl cation)
95[M - C₂H₄N - CO]⁺ (2-Fluorophenyl cation)

X-ray Crystallography for Solid-State Structural Determination

While no crystal structure for this compound is publicly available, X-ray crystallography of related aromatic amides provides a strong basis for predicting its solid-state conformation and intermolecular interactions dcu.ienih.gov. It is expected that the molecule would exhibit a planar benzamide (B126) core, with the ethyl group adopting a low-energy conformation.

In the solid state, this compound molecules would likely be linked by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of an adjacent molecule, forming chains or more complex networks. The fluorine atom could also participate in weaker C-H···F interactions. The packing of the molecules in the crystal lattice would be influenced by a combination of these hydrogen bonds and van der Waals interactions between the aromatic rings.

Single-Crystal X-ray Diffraction of this compound and Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While the specific crystal structure of this compound is not publicly available, extensive studies on closely related fluorinated benzamide derivatives, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, provide critical insights into the expected structural parameters. mdpi.com These derivatives serve as excellent models for understanding the molecular geometry and crystal packing of this compound.

Analysis of N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) reveals that it crystallizes in the monoclinic Pn space group. mdpi.com The crystal structure is highly ordered, with the primary molecular conformation influenced by a network of intermolecular interactions. The data obtained from its crystallographic analysis are crucial for understanding the foundational structure of this class of compounds.

Below is a table summarizing the crystallographic data for N-(2,4-difluorophenyl)-2-fluorobenzamide, which serves as a representative analogue.

ParameterValue for N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com
Chemical FormulaC₁₃H₈F₃NO
Formula Weight251.20
Crystal SystemMonoclinic
Space GroupPn (No. 7)
a (Å)5.6756(3)
b (Å)4.9829(2)
c (Å)19.3064(12)
β (°)91.197(5)
Volume (ų)545.88(5)
Z2
Temperature (K)294(2)
R[F² > 2σ(F²)]0.038
wR(F²)0.091
Goodness-of-fit1.04

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are pivotal in dictating the supramolecular assembly and conformational preferences of benzamides. In this compound and its derivatives, both intermolecular and intramolecular hydrogen bonds are observed, playing a crucial role in stabilizing the crystal lattice. mdpi.commdpi.com

Intramolecular Hydrogen Bonding: A characteristic feature of 2-fluorobenzamides is the potential for an intramolecular hydrogen bond between the amide proton (N-H) and the ortho-fluorine atom on the benzoyl ring (N-H···F-C). In the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, this interaction is confirmed, with a measured H···F distance of 2.12(4) Å. mdpi.com This bond contributes to a more planar and rigid conformation of the molecule. Theoretical calculations on 2-fluorobenzamide (B1203369) corroborate the existence of this weak but structurally significant hydrogen bond. researchgate.net

A summary of these key hydrogen bonding interactions observed in fluorinated benzamide analogues is provided below.

Interaction TypeDescriptionTypical Distance (H···A, Å)Significance
Intramolecular N-H···F-CBetween amide proton and ortho-fluorine~2.1 - 2.2Enforces planarity, stabilizes conformation mdpi.commdpi.com
Intermolecular N-H···O=CClassic amide-amide interaction~2.0 - 2.2Forms 1D molecular chains, primary packing force mdpi.commdpi.com
Intermolecular C-H···FBetween aromatic C-H and fluorine atoms~2.4 - 2.6Contributes to 3D crystal packing mdpi.com

Conformational Analysis and Dihedral Angles in Crystalline State

The conformation of this compound in the crystalline state is a balance between the steric effects of the substituents and the electronic effects that favor planarity for π-system conjugation, modified by the drive to form optimal hydrogen bonds.

In related crystal structures like N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are observed to be nearly coplanar, with a minimal interplanar angle of 0.7(2)°. mdpi.com However, the central amide group (C-C(=O)N-C) is significantly twisted out of the plane of these rings. This twist is quantified by the dihedral angles between the amide plane and the aromatic rings. This deviation from planarity is crucial as it facilitates the formation of the strong intermolecular N-H···O=C hydrogen bonding chains that dominate the crystal packing. mdpi.commdpi.com For this compound, a similar conformation is expected, where the benzoyl and ethyl groups are positioned around a twisted amide linker.

Dihedral AngleDescriptionValue for N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com
Aromatic Ring Interplanar AngleAngle between the two C₆ rings0.7(2)°
Amide Plane vs. Ring 1Twist of the amide group relative to the 2-fluorophenyl ring23.04(18)°
Amide Plane vs. Ring 2Twist of the amide group relative to the N-phenyl ring23.69(17)°

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. These methods are highly sensitive to chemical bonding and molecular environment, making them ideal for studying the effects of hydrogen bonding.

For this compound, the spectra would be dominated by characteristic bands from the amide, the fluorinated benzene ring, and the ethyl group. The Amide I band (primarily C=O stretching) and the N-H stretching band are particularly informative. In the presence of strong intermolecular N-H···O=C hydrogen bonding, as expected in the solid state, these bands typically exhibit a red shift (shift to lower wavenumber) and broadening compared to their positions in a non-hydrogen-bonding solvent.

The table below lists the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. physchemres.orgresearchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Notes
N-H StretchAmide N-H3200 - 3400Sensitive to hydrogen bonding; shifts to lower frequency and broadens.
C-H Stretch (Aromatic)Aromatic C-H3000 - 3100Characteristic of the benzene ring. physchemres.org
C-H Stretch (Aliphatic)Ethyl C-H2850 - 2980Asymmetric and symmetric stretches of CH₂ and CH₃ groups. physchemres.org
Amide I (C=O Stretch)Amide C=O1640 - 1680Position is highly sensitive to conjugation and hydrogen bonding.
Amide II (N-H Bend, C-N Stretch)Amide N-H, C-N1510 - 1570A coupled vibration characteristic of secondary amides.
C=C StretchAromatic Ring1450 - 1600Multiple bands indicating the presence of the phenyl group.
C-N StretchAmide C-N~1300Typical for aromatic amides. physchemres.org
C-F StretchAryl-F1100 - 1250A strong absorption in the IR spectrum.

Computational Chemistry and Molecular Modeling of N Ethyl 2 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. espublisher.com For N-ethyl-2-fluorobenzamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure (optimized geometry). nih.gov

By calculating the energy of the molecule as specific dihedral angles are systematically rotated, a potential energy surface scan can be generated. This energy landscape reveals the relative energies of different conformers (rotational isomers) and the energy barriers that separate them, identifying the most stable, low-energy conformations of the molecule.

Table 1: Predicted Geometrical Parameters for a Fluorobenzamide Moiety using DFT This table presents typical data obtained from DFT calculations on related fluorobenzamide structures, illustrating the expected values for this compound.

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.23 Å
C-N (amide)~1.36 Å
C-F~1.35 Å
N-C (ethyl)~1.46 Å
Bond AngleO=C-N~122°
C-N-C~121°
Dihedral AngleO=C-C=C (ring)~180° (trans) or ~0° (cis)
C-C-N-C (ethyl)Variable (defines conformation)

Ab initio and DFT methods are also instrumental in predicting spectroscopic properties, which can be directly compared with experimental results for structural validation. researchgate.net

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific molecular motion, such as C=O stretching, N-H bending, or C-F stretching. These predicted spectra are invaluable for assigning the absorption bands observed in experimental spectra. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated. These predictions help in the assignment of complex experimental NMR spectra and can provide insight into the electronic environment of each atom within the molecule. mdpi.com

Table 2: Example of Predicted vs. Experimental Spectroscopic Data This interactive table illustrates how theoretical spectroscopic data for this compound would be compared against experimental findings.

SpectrumVibrational Mode / NucleusPredicted ValueExperimental Value
FT-IRC=O Stretch~1680 cm⁻¹(Typically measured)
FT-IRN-H Bend~1530 cm⁻¹(Typically measured)
FT-IRC-F Stretch~1250 cm⁻¹(Typically measured)
¹³C NMRCarbonyl Carbon (C=O)~165 ppm(Typically measured)
¹H NMRAmide Proton (N-H)~8.0 ppm(Typically measured)
¹⁹F NMRFluorine~ -115 ppm(Typically measured)

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motions and interactions in a simulated physiological environment. nih.gov

The conformation of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations are used to explore this by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or DMSO). jocpr.com Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked.

Analysis of this trajectory can reveal:

Conformational Stability: How the preferred conformations of the N-ethyl group change in solvents of different polarities.

Solvent Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar amide group and the hydrophobic phenyl ring.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule's amide group and the surrounding solvent molecules.

This information is crucial for understanding the molecule's behavior in solution, which is directly relevant to its formulation and biological activity. jocpr.com

MD simulations are a cornerstone of modern drug discovery for studying how a ligand like this compound interacts with a biological target, such as a protein receptor or enzyme. nih.govembopress.orgutexas.edu After an initial binding pose is predicted by molecular docking, an MD simulation of the ligand-protein complex is performed. mdpi.com

These simulations can:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand within the binding site, one can determine if the binding pose is stable over time. nih.gov

Characterize Key Interactions: The simulation reveals the dynamic nature of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues.

Reveal Conformational Changes: MD can show how the protein and/or the ligand adjust their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

These dynamic insights are critical for understanding the molecular basis of binding affinity and selectivity. mdpi.com

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov A scoring function is used to estimate the binding affinity for different poses, allowing researchers to identify the most likely binding mode and predict the strength of the interaction. For this compound, docking studies could be used to screen it against various known drug targets to explore its potential biological activities. For instance, related fluorinated benzamides have been investigated as inhibitors of targets like Cholesteryl Ester Transfer Protein (CETP) and Epidermal Growth factor Receptor (EGFR). nih.govresearchgate.netnih.gov

Virtual screening is an extension of this process where large libraries of compounds are computationally docked against a target of interest to identify potential "hits" for further experimental testing. mdpi.comnih.gov this compound could be included in such a library to assess its potential as a lead compound for a specific therapeutic target. The results typically include a binding score and a description of the key interactions with the protein's active site residues.

Table 3: Hypothetical Molecular Docking Results for this compound This table shows representative data that would be generated from a molecular docking study against a model protein target.

Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-7.8Lys72Hydrogen Bond (with C=O)
Leu120Hydrophobic
Phe180Pi-Pi Stacking (with phenyl ring)
Protease B-6.5Asp30Hydrogen Bond (with N-H)
Val82Hydrophobic (with ethyl group)

Prediction of Potential Binding Sites and Affinities in Protein Receptors

Computational modeling serves as a critical tool in predicting how this compound and its analogs may interact with protein receptors at a molecular level. Through techniques like molecular docking, researchers can simulate the binding of these ligands into the active sites of various proteins to estimate their binding affinity and identify key interactions.

Studies on structurally related N-benzyl-2-fluorobenzamide derivatives have provided significant insights into potential binding mechanisms. For instance, molecular modeling of these compounds revealed that the 2-fluorobenzamide (B1203369) moiety plays a crucial role in binding to histone deacetylase 3 (HDAC3) by chelating with the Zn2+ ion within the enzyme's active channel. nih.gov Simultaneously, other parts of the molecule can occupy different pockets, such as the ATP-binding pocket of the epidermal growth factor receptor (EGFR). nih.gov This suggests that the this compound scaffold could potentially bind to metalloenzymes or receptors where chelation and specific pocket occupation are driving factors for affinity.

The prediction of binding sites involves identifying key interactions such as:

Hydrogen Bonding: The amide group of this compound contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form strong interactions with amino acid residues like serine, threonine, or the peptide backbone in a receptor's binding site.

Aromatic Interactions: The fluorinated benzene (B151609) ring can participate in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The ethyl group provides a hydrophobic region that can favorably interact with nonpolar pockets within a protein.

These computational predictions are fundamental in identifying promising protein targets for this compound derivatives and guiding the synthesis of new compounds with enhanced binding affinities.

Pharmacophore Modeling Based on this compound Core Structure

Pharmacophore modeling is a powerful computational method used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for the this compound core structure would identify the key features responsible for its interaction with a biological target.

Based on the structure of this compound, a ligand-based pharmacophore model can be generated, highlighting the following essential features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group.

Hydrogen Bond Donor (HBD): The nitrogen-hydrogen (N-H) of the amide group.

Aromatic Ring (AR): The 2-fluorophenyl group.

Hydrophobic Group (H): The N-ethyl substituent.

The spatial relationship between these features is critical for molecular recognition by a receptor. For example, a common-feature pharmacophore model could be developed based on a series of active fluorinated benzamide (B126) analogs to identify the shared chemical functionalities and their geometric arrangement. researchgate.net Such models are invaluable for virtual screening of large chemical libraries to identify novel compounds that possess the required pharmacophoric features and are therefore likely to exhibit similar biological activity. nih.gov

Table 1: Key Pharmacophoric Features of the this compound Scaffold

Feature TypeStructural MoietyPotential Interaction
Hydrogen Bond Acceptor (HBA)Amide Carbonyl OxygenInteraction with donor groups in the receptor active site
Hydrogen Bond Donor (HBD)Amide N-H GroupInteraction with acceptor groups in the receptor active site
Aromatic Ring (AR)2-Fluorophenyl Ringπ-π stacking, hydrophobic interactions
Hydrophobic Group (H)Ethyl GroupInteraction with nonpolar pockets in the receptor

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. researchgate.net These models are essential tools in medicinal chemistry for predicting the activity of unsynthesized compounds and for optimizing lead structures. nih.govnih.gov

Development of Predictive Models for Biological Activity (in vitro/in silico)

QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. rsc.org For a series of this compound analogs, a QSAR model could be constructed to predict their inhibitory activity against a specific enzyme or their binding affinity to a receptor.

The development of a predictive QSAR model typically involves these steps:

Data Set Collection: A series of this compound derivatives with measured biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR equation for a series of benzamide derivatives might look like this:

log(1/IC₅₀) = 0.75 * LogP - 0.05 * TPSA + 1.25 * (Aromatic Ring Count) + 2.10

Such models help researchers understand which molecular properties are most influential for the desired biological effect, thereby guiding the design of more potent compounds. nih.govnih.gov

Exploration of Descriptors Related to this compound Scaffolds (e.g., TPSA, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For the this compound scaffold, several key descriptors are particularly important for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME).

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. Compounds with a lower TPSA are generally more likely to be orally bioavailable and cross cell membranes.

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity or hydrophobicity of a compound. It influences solubility, membrane permeability, and plasma protein binding. An optimal LogP value is often sought in drug design, as excessively high or low values can negatively impact a compound's ADME properties.

Number of Rotatable Bonds (nRotb): This is the count of single bonds that allow for free rotation. A higher number of rotatable bonds generally indicates greater molecular flexibility. While some flexibility is needed for receptor binding, a high count (typically >10) can be associated with poor oral bioavailability.

Understanding these descriptors allows for the in silico evaluation and optimization of this compound analogs to improve their drug-like properties. researchgate.net

Table 2: Calculated Molecular Descriptors for this compound

DescriptorValue (Approximate)Significance in Drug Design
Molecular Weight ( g/mol )167.18Influences overall size and diffusion properties
LogP (Octanol-Water Partition Coefficient)1.8 - 2.2Indicates moderate lipophilicity, favorable for permeability
Topological Polar Surface Area (TPSA)29.1 ŲSuggests good potential for oral bioavailability and membrane penetration
Number of Rotatable Bonds (nRotb)2Low number indicates good conformational stability
Hydrogen Bond Donors1Contributes to receptor binding specificity
Hydrogen Bond Acceptors1Contributes to receptor binding specificity

Mechanistic Biochemical and Biological Investigations of N Ethyl 2 Fluorobenzamide Pre Clinical Focus

Enzyme Inhibition and Activation Studies (In Vitro)

The benzamide (B126) moiety is a versatile scaffold found in numerous enzyme inhibitors. Research into fluorinated benzamide derivatives has explored their potential to modulate the activity of several key enzyme classes through various interaction mechanisms.

In vitro screening has identified several enzyme families as potential targets for benzamide-containing compounds.

Tyrosine Kinases and Phosphatases : The balance between protein tyrosine kinases and phosphatases is crucial for cellular signaling, and its disturbance can lead to cancer. nih.gov While many targeted cancer therapies are tyrosine kinase inhibitors, protein tyrosine phosphatases (PTPs) have also gained attention. nih.gov Novel furanylbenzamide molecules, for instance, have been identified as inhibitors of the Src-homology 2 domain-containing phosphatase 2 (SHP2), a PTP implicated in tumor progression. nih.gov These inhibitors were found to be effective against both wild-type and oncogenic SHP2 variants. nih.gov

Serine Proteases : This class of enzymes plays a critical role in various physiological and pathological processes, including inflammation and immune responses. nih.govnih.gov Certain synthetic serine protease inhibitors, such as Nafamostat mesilate and AEBSF HCl, are used to study these processes. selleckchem.com The inhibitory potential of benzamide derivatives against specific serine proteases is an area of investigation, given the role of these enzymes in numerous diseases. mdpi.com

Urease : Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its activity is a virulence factor for several pathogenic bacteria. A variety of chemical classes, including benzamide-related structures like hydrazide-hydrazone derivatives and hydroxamic acids, have been reported as urease inhibitors. researchgate.net

Understanding the kinetics of enzyme-inhibitor interactions is crucial for determining the mechanism of inhibition. Studies on benzamide-related compounds against enzymes like urease have revealed different modes of action.

Enzyme inhibition kinetics are typically characterized by determining the Michaelis constant (K_m) and maximum velocity (V_max) in the presence and absence of the inhibitor. The mode of inhibition can be competitive, non-competitive, uncompetitive, or mixed. For example, in studies of urease inhibitors derived from the Cinnamomum genus, kinetic analysis showed that some compounds acted as competitive inhibitors, where the inhibitor binds only to the free enzyme at the active site. nih.gov This is characterized by an increase in the apparent K_m with no change in V_max. Other compounds exhibited a mixed mode of inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max. nih.gov

Table 1: Illustrative Kinetic Parameters of Urease Inhibition by Natural Compounds

InhibitorSourceMode of InhibitionInhibition Constant (K_i)
Thiourea (Standard)-Competitive21 ± 0.12 µM
CampheneCinnamomum camphoraCompetitive23.5 ± 0.05 µM
CuminaldehydeCinnamomum verumMixed29.2 ± 0.09 µM
This table presents kinetic data for known urease inhibitors to illustrate the types of characterization performed. Data for N-ethyl-2-fluorobenzamide specifically is not available in the provided sources.

Site-directed mutagenesis (SDM) is a powerful molecular biology technique used to introduce specific, targeted changes into a DNA sequence. neb.com This method is instrumental in elucidating the binding mechanisms of small molecules like this compound to their protein targets. researchgate.net

By systematically substituting specific amino acid residues within an enzyme's active site or a potential allosteric site, researchers can identify the key residues responsible for inhibitor binding. nih.govnih.gov For example, if mutating a specific phenylalanine to an alanine (B10760859) residue significantly reduces the inhibitory potency of a compound, it suggests that an aromatic or hydrophobic interaction between the phenylalanine and the inhibitor is crucial for binding. nih.gov This in vitro technique allows for the precise mapping of the inhibitor's binding pocket, providing critical insights into the structure-activity relationship and guiding the rational design of more potent and selective inhibitors. researchgate.net The process involves designing primers with the desired mutation, using PCR to create the mutated plasmid, and then expressing the modified protein to assess its interaction with the compound. neb.comnih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Profiling (In Vitro)

Fluorobenzamide derivatives have been extensively profiled for their ability to bind to various membrane-bound and intracellular receptors. These studies are essential for identifying primary targets and assessing selectivity.

Radioligand binding assays are a cornerstone of in vitro pharmacology, used to quantify the affinity of a ligand for a receptor. In these experiments, a radiolabeled compound of known high affinity is incubated with a tissue preparation containing the receptor of interest. A non-labeled investigational compound, such as a fluorobenzamide derivative, is then added at various concentrations to compete for binding with the radioligand. The concentration of the investigational compound that displaces 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (K_i) can be calculated.

Sigma Receptors : A significant body of research has focused on the interaction of fluorinated benzamides with sigma receptors (σ_1 and σ_2). These receptors are implicated in a range of central nervous system functions and are overexpressed in some tumor cell lines. nih.govsigmaaldrich.com Several studies have demonstrated that fluorobenzamide derivatives can exhibit high affinity for sigma receptors. For example, certain 4-fluoro-substituted benzamides were found to be potent σ_2 ligands (K_i = 3.77–4.02 nM), while their 2-fluoro analogs showed lower affinity for this subtype (K_i = 20.3–22.8 nM). nih.gov In one study, a benzamide derivative with a chloro substituent at the meta position achieved a K_i of 0.6 nM for the σ_1 receptor with excellent selectivity over the σ_2 receptor. mdpi.com Another compound, FE-SA4503, showed K_i values of 8.0 nM for σ_1 and 113.2 nM for σ_2 receptors. nih.govresearchgate.net

Histamine (B1213489) H1 Receptor : The H1 receptor is a key target for medications used to treat allergic reactions. wikipedia.org H1 antagonists block the action of histamine at this receptor. wikipedia.org The general structure of first-generation H1 antagonists often includes a diaryl substitution connected via a spacer to a tertiary amine, a motif that shares some features with benzamide derivatives. ramauniversity.ac.in Studies on hybrid molecules combining pharmacophores for H1 and H2 receptors have been conducted to create compounds with dual antagonist activity. mdpi.com

Serotonin Receptors : Certain fluorobenzamide derivatives have been identified as potent agonists for the 5-HT_1F receptor, a target for migraine therapy. google.com One such compound, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, demonstrated high binding affinity and selectivity for the 5-HT_1F receptor over more than 40 other receptors. acs.org

Table 2: In Vitro Binding Affinities (K_i) of Selected Fluorobenzamide Analogs for Sigma Receptors

Compoundσ_1 Receptor K_i (nM)σ_2 Receptor K_i (nM)Selectivity (σ_2/σ_1)Reference
SA45034.663.114 nih.gov
FE-SA45038.0113.214 nih.gov
2-(N-fluorobenzylpiperidin-4yl)-4-iodobenzamide0.38-- nih.gov
2-fluoro analog class-20.3 - 22.8- nih.gov
4-fluoro analog class-3.77 - 4.02- nih.gov
Compound 2 (meta-chloro)0.6-317 mdpi.com

While binding assays measure affinity, functional assays are required to determine whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor from its endogenous ligand), or an inverse agonist (inactivating the receptor). nih.gov

Sigma Receptors : For the σ_2 receptor, functional activity has been linked to the induction of cell death in cancer cell lines. Assays measuring cell viability and caspase-3 activity (a marker of apoptosis) have been used to classify σ_2 ligands as agonists, partial agonists, or antagonists based on their cytotoxic effects relative to a known agonist like siramesine. nih.gov

Other Receptors : The functional effects of benzamide analogs have been characterized at other receptors. For example, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide was identified as a selective antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. researchgate.netku.dk Functional characterization using two-electrode voltage clamp electrophysiology in Xenopus oocytes showed that the compound displayed largely non-competitive antagonism of Zn2+-induced signaling. researchgate.netku.dk In another example, a 4-fluorobenzamide (B1200420) derivative was characterized as a positive allosteric modulator (PAM) and agonist at the free fatty acid 2 (FFA2) receptor, demonstrating a unique bias toward G_i-protein signaling pathways over G_q signaling. nih.gov

Mechanistic and Biological Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is no published preclinical research data for the chemical compound “this compound” corresponding to the specific mechanistic and biological investigations requested.

The search for data pertaining to cellular uptake, intracellular distribution, metabolic pathway elucidation, and in vivo pharmacological evaluation for this compound did not yield any specific studies. Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following outlined sections:

In Vivo Pharmacological Evaluation in Animal Models (Focus on Mechanism and Target Engagement)

While general methodologies for these types of preclinical investigations are well-documented for other compounds, applying this information to this compound without specific experimental results would be speculative and would not meet the required standards of scientific accuracy. The generation of an article with the requested level of detail is contingent on the existence of peer-reviewed and published research, which appears to be unavailable for this specific molecule at this time.

Target Engagement Studies in Pre-clinical Models

Target engagement studies are crucial in preclinical research to confirm that a compound interacts with its intended biological target in a living system. A thorough search of scientific literature and patent databases did not yield specific preclinical studies detailing the target engagement of this compound. While the compound is mentioned in some chemical and patent documents, dedicated studies measuring its direct interaction with specific molecular targets in cellular or animal models are not publicly available. Therefore, no data on its binding affinity, receptor occupancy, or enzyme inhibition in a preclinical setting can be provided at this time.

Biomarker Identification and Validation Relevant to Compound Activity

Biomarkers are measurable indicators of a biological state or condition and are essential for tracking the pharmacological effects of a compound. The identification and validation of biomarkers require extensive preclinical testing. Investigations into the scientific literature did not reveal any studies that have identified or validated specific biomarkers associated with the activity of this compound. Research into downstream physiological changes or molecular signals that could serve as indicators of the compound's effects in preclinical models has not been published.

Mechanistic Action at the Organismal Level (e.g., Neurochemical Changes)

Understanding a compound's mechanism of action at the level of the whole organism, such as its effect on neurotransmitter systems or other physiological pathways, is a key objective of preclinical research. Despite a comprehensive search, no preclinical studies describing the specific organismal-level mechanistic actions of this compound were found. There is no available data from preclinical models detailing its effects on neurochemical profiles, such as changes in the levels of dopamine, serotonin, or other neurotransmitters, or its impact on other physiological systems.

Advanced Analytical Methodologies for N Ethyl 2 Fluorobenzamide Research

Capillary Electrophoresis (CE) for Separation and Analysis of N-ethyl-2-fluorobenzamide and its Metabolites

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. nih.gov CE offers advantages such as high efficiency, rapid analysis times, and minimal sample and reagent consumption. nih.govnih.gov

For the analysis of this compound, CE can be a valuable tool, particularly for separating the neutral parent compound from any potential charged metabolites that may be formed in biological systems. For instance, metabolic processes could introduce acidic (e.g., carboxylic acid) or basic functional groups, resulting in charged species at a given pH. In a typical CE setup, these charged metabolites would migrate at different velocities than the neutral parent compound under the influence of the electric field, allowing for their effective separation. The technique's high resolving power makes it well-suited for analyzing complex mixtures in research matrices. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced analytical power, combining the separation capabilities of chromatography with the identification and quantification power of MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical technique for trace-level quantification and metabolite identification in complex biological matrices such as plasma, urine, or tissue homogenates. nih.gov Its exceptional sensitivity and specificity make it the gold standard for drug metabolism and pharmacokinetic studies. ijpras.comresearchgate.net

The process begins with the separation of the sample components via HPLC. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer (e.g., electrospray ionization, ESI), where the analytes are ionized. nih.gov In the tandem mass spectrometer (such as a triple quadrupole or Q-TOF instrument), a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and a specific product ion is monitored for quantification. ijpras.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides outstanding selectivity and sensitivity, allowing for the detection of analytes at picogram or femtogram levels. nih.gov

For metabolite identification, LC-MS/MS is invaluable. nih.gov Metabolites are typically formed through predictable biochemical reactions, such as oxidation (e.g., hydroxylation), reduction, hydrolysis, or conjugation. These modifications result in a specific mass shift from the parent drug. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of a potential metabolite. thermofisher.com The fragmentation pattern (MS/MS spectrum) of the metabolite provides structural information, helping to pinpoint the site of metabolic modification. nih.gov

Table 3: Hypothetical LC-MS/MS Transitions for this compound and a Potential Metabolite

Compound Precursor Ion (m/z) Product Ion (m/z) Proposed Metabolic Reaction
This compound 168.1 123.0 Parent Compound

| Hydroxy-N-ethyl-2-fluorobenzamide | 184.1 | 139.0 | Hydroxylation (+16 Da) |

Note: The m/z values are illustrative and represent the expected [M+H]⁺ ions and plausible fragment ions.

GCxGC-MS for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) represents a powerful analytical tool for the detailed characterization of complex mixtures that are intractable by conventional one-dimensional GC-MS. shimadzu.com The enhanced separation capacity of GCxGC is achieved by employing two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) connected by a modulator. sepsolve.com This setup allows for the separation of components that co-elute in the first dimension based on a second physicochemical property, typically polarity. shimadzu.comsepsolve.com

The primary column performs an initial separation, usually based on the boiling points of the analytes. sepsolve.com The modulator then traps, focuses, and re-injects small fractions of the effluent from the first column onto the second, shorter column for a rapid, secondary separation. sepsolve.com This process generates a two-dimensional chromatogram (a contour plot) where analytes are separated across two retention time axes, significantly increasing peak capacity and resolving minor components from complex matrix interferences. chromatographyonline.comazom.com For this compound analysis in challenging samples such as environmental extracts or biological fluids, GCxGC-MS can effectively isolate the target analyte from hundreds or thousands of other compounds, improving detection limits and mass spectral quality for confident identification. chromatographyonline.comazom.com The structured nature of the 2D chromatogram, where compounds of similar chemical class often elute in distinct patterns, can further aid in tentative identification. shimadzu.comazom.com

Table 1: Comparison of GC-MS and GCxGC-MS for the Analysis of this compound in a Complex Matrix

ParameterConventional GC-MSGCxGC-MS
Peak Capacity Lower; significant risk of co-elution with matrix components.Dramatically higher; resolves target analyte from matrix interferences. sepsolve.comazom.com
Sensitivity May be limited by high chemical background and co-eluting peaks.Improved due to better signal-to-noise ratios from chromatographic resolution. sepsolve.com
Identification Confidence Mass spectra can be convoluted by interfering ions, complicating library matching. azom.comCleaner mass spectra lead to more reliable library matches and identification.
Data Complexity Single chromatogram.Two-dimensional contour plot requiring specialized software for data processing. sepsolve.com
Application Suitable for relatively simple mixtures or targeted analysis with sample cleanup.Ideal for complex, "dirty" samples and non-targeted screening. chromatographyonline.comresearchgate.net

Development of Biosensors and Electrochemical Methods for Research Applications

Biosensors and electrochemical methods offer alternative analytical strategies that can provide rapid, sensitive, and potentially field-portable detection capabilities for this compound in various research contexts.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunochemical technique. taylorfrancis.comnih.gov Developing an ELISA for a small molecule like this compound, which is a non-immunogenic hapten, requires a specific approach. The molecule must first be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen capable of eliciting an antibody response in an animal model.

The most suitable format for detecting small molecules is typically a competitive ELISA. nih.govspringernature.com In this format, a known amount of this compound (or its protein conjugate) is immobilized onto the surface of a microtiter plate. nih.gov The sample containing an unknown amount of free this compound is then added to the wells along with a limited amount of specific primary antibody. The free analyte in the sample competes with the immobilized analyte for binding to the antibody. springernature.com After an incubation period, the plate is washed, and a secondary antibody linked to an enzyme (e.g., Horseradish Peroxidase, HRP) is added. rndsystems.com This secondary antibody binds to the primary antibody that is captured on the plate. Following another wash step, a chromogenic substrate is added, which is converted by the enzyme into a colored product. rndsystems.comcreative-diagnostics.com The signal intensity is inversely proportional to the concentration of this compound in the sample; a lower color signal indicates a higher concentration of the target analyte. springernature.com

Table 2: Key Components and Steps for a Hypothetical Competitive ELISA for this compound

Component/StepDescription and Purpose
Hapten-Carrier Conjugate This compound conjugated to a carrier protein (e.g., BSA) to produce antibodies and for coating the ELISA plate.
Primary Antibody Monoclonal or polyclonal antibodies raised against the hapten-carrier conjugate, specific for this compound.
Plate Coating Immobilization of the hapten-carrier conjugate or a related compound onto the 96-well plate surface. rndsystems.comcreative-diagnostics.com
Competition Step Incubation of sample/standard and primary antibody, allowing competition between free and immobilized analyte. springernature.com
Secondary Antibody Enzyme-conjugated antibody (e.g., anti-mouse IgG-HRP) that binds to the primary antibody. rndsystems.com
Substrate Chromogenic substrate (e.g., TMB) that reacts with the enzyme to produce a measurable color change. rndsystems.com
Detection Measurement of absorbance at a specific wavelength, which is inversely related to the analyte concentration. nih.gov

Electrochemical sensors provide a powerful platform for the sensitive and selective detection of electroactive molecules. The this compound molecule possesses functional groups, such as the aromatic ring and amide group, that could potentially be oxidized or reduced at an electrode surface under specific conditions. The development of an electrochemical sensor for this compound would involve fabricating an electrode that facilitates this electron transfer reaction.

A common approach involves modifying the surface of a base electrode, such as a glassy carbon electrode (GCE), with materials that enhance sensitivity and selectivity. researchgate.net Nanomaterials like carbon nanotubes, graphene, or metallic nanoparticles are often used to increase the electroactive surface area and catalyze the electrochemical reaction, resulting in a lower detection limit and a more stable signal. mdpi.comresearchgate.net

Techniques such as cyclic voltammetry (CV) can be used to study the electrochemical behavior of this compound and optimize detection parameters like pH. For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are typically employed. mdpi.com In these methods, the peak current generated is directly proportional to the concentration of the analyte over a specific range. Such sensors can offer advantages of low cost, rapid analysis, and portability for research applications. rsc.org

Table 3: Potential Performance Characteristics of an Electrochemical Sensor for this compound Based on Analogs

ParameterTypical Performance Range for Aromatic CompoundsMethodology
Working Electrode Modified Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE). mdpi.comnih.govVoltammetry
Analytical Technique Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). mdpi.comVoltammetry
Linear Range Low µM to high µM (e.g., 0.025 µM to 606 µM). mdpi.comConcentration range where current is proportional to concentration.
Limit of Detection (LOD) Nanomolar (nM) to low micromolar (µM) (e.g., 10 nM to 0.8 µM). rsc.orgnih.govLowest concentration reliably distinguished from background noise.
Selectivity Enhanced by specific surface modifiers; assessed against potential interfering species. rsc.orgAbility to detect the target in the presence of other compounds.

N Ethyl 2 Fluorobenzamide As a Synthon and Precursor in Chemical Synthesis

Utility in the Synthesis of Complex Organic Molecules

The N-ethyl-2-fluorobenzamide scaffold contains several key features that make it an attractive starting point for the synthesis of more elaborate organic molecules. The fluorinated phenyl ring, the amide linkage, and the ethyl group each offer sites for chemical modification.

The 2-Fluorophenyl Group: The fluorine atom at the ortho position can influence the reactivity of the aromatic ring through its electronic effects. It can direct further substitutions on the ring and can be a site for metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The Amide Bond: The amide linkage is a stable and common functional group in many biologically active molecules. The nitrogen and carbonyl groups can participate in various chemical transformations. The hydrogen on the amide nitrogen can be substituted, and the carbonyl group can undergo nucleophilic attack.

The N-ethyl Group: The ethyl group provides a simple alkyl substituent that can be modified or can influence the steric environment around the amide nitrogen.

While direct examples for this compound are not prevalent, related fluorinated benzamide (B126) structures are utilized in the synthesis of medicinally relevant compounds. For instance, various benzamide derivatives serve as precursors for compounds with applications in medical imaging and therapy. nih.govsnmjournals.org The general synthetic strategies employed for these related molecules could theoretically be applied to this compound to generate novel complex structures.

Role in Combinatorial Chemistry Libraries and High-Throughput Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govbohrium.com High-throughput synthesis and screening then allow for the efficient testing of these libraries for biological activity. crisprcasy.comrsc.org

The structure of this compound is well-suited for its inclusion as a scaffold or building block in combinatorial libraries. A common approach involves keeping a core part of the molecule constant while systematically varying different substituents. For this compound, this could involve:

Variation of the N-alkyl group: Replacing the ethyl group with a wide variety of other alkyl or functionalized groups.

Substitution on the aromatic ring: Introducing different chemical groups at various positions on the 2-fluorophenyl ring.

Modification of the amide linkage: Converting the amide to other functional groups.

By systematically making these changes, a large library of this compound derivatives could be generated. This library could then be screened to identify compounds with desired biological or material properties.

Table 1: Hypothetical Combinatorial Library Based on the this compound Scaffold

ScaffoldR1 (N-substituent)R2 (Aromatic Ring Substituent)
2-Fluorobenzamide (B1203369)-CH2CH3-H
2-Fluorobenzamide-CH3-H
2-Fluorobenzamide-CH2CH2OH-H
2-Fluorobenzamide-CH2CH34-Cl
2-Fluorobenzamide-CH2CH34-OCH3
2-Fluorobenzamide-CH2CH35-NO2

This table represents a conceptual library and is for illustrative purposes.

Development of Novel Reagents Incorporating this compound Structure

Fluorinated compounds are of significant interest in medicinal chemistry and materials science. nih.gov The incorporation of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, derivatives of this compound could be synthesized and evaluated as:

Molecular Probes: By attaching a reporter group (e.g., a radioactive isotope or a fluorescent tag), derivatives of this compound could be developed as probes for imaging biological processes. For example, radio-labeled benzamides have been synthesized for use in Positron Emission Tomography (PET) imaging. nih.govpnas.org

Bioactive Molecules: The this compound scaffold could be elaborated to create new drug candidates. Many bioactive compounds contain the benzamide substructure. nih.govnih.govresearchgate.net

Catalysts or Ligands: The structure could be modified to create new ligands for metal catalysts, potentially influencing the catalyst's reactivity and selectivity in chemical reactions.

The development of new reagents from building blocks like this compound is a key strategy in advancing chemical synthesis and drug discovery. researchgate.netcsmres.co.uk

Future Perspectives and Emerging Research Avenues for N Ethyl 2 Fluorobenzamide

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate research and enhance precision. mdpi.comnih.gov For N-ethyl-2-fluorobenzamide and its derivatives, these computational approaches can be pivotal in several areas. AI algorithms can analyze vast datasets to identify novel biological targets, predict bioactivity, and optimize molecular structures for improved efficacy and pharmacokinetic properties. nih.govmdpi.com

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact on Research
Target Identification Analyzing genomic and proteomic data to identify and validate novel biological targets for this compound. nih.gov Expands the therapeutic possibilities beyond currently known pathways.
Virtual Screening Screening vast libraries of virtual compounds to predict binding affinity for specific biological targets. youtube.com Accelerates the identification of potent derivatives and lead compounds.
***De Novo* Drug Design** Generating novel molecular structures with optimized properties using generative models like GANs and RNNs. nih.gov Facilitates the creation of new chemical entities with enhanced therapeutic potential.
ADME/Tox Prediction Using QSAR models to predict the pharmacokinetic and toxicity profiles of new derivatives. nih.gov Improves the selection of candidates for further preclinical testing.

Exploration of Novel Biological Targets and Pathways beyond Current Scope

While the initial research on benzamide (B126) derivatives has focused on specific targets, there is significant potential for this compound to interact with a broader range of biological molecules and pathways. The benzamide scaffold is versatile and has been identified in compounds targeting melanin (B1238610) for melanoma imaging and therapy, as well as orexin (B13118510) receptors for sleep regulation. nih.govnih.gov This versatility suggests that this compound could be a candidate for screening against a diverse array of targets.

Future research could focus on exploring its efficacy in areas such as oncology, by investigating its interaction with cancer-related proteins, or in neuroscience, by examining its effects on various neurotransmitter receptors and transporters. High-throughput screening campaigns against panels of receptors, enzymes, and ion channels could uncover unexpected biological activities. Furthermore, chemoproteomics and activity-based protein profiling could be employed to identify novel cellular targets in an unbiased manner, opening up entirely new avenues for therapeutic application.

Development of Advanced Delivery Systems for Research Purposes (e.g., Nanoparticles for in vitro/animal studies)

The physicochemical properties of a compound can limit its utility in research settings. Advanced delivery systems, particularly nanotechnology-based platforms, offer a means to overcome these limitations for this compound. nih.gov Encapsulating the compound within nanoparticles can enhance its solubility, stability, and bioavailability for in vitro and in vivo studies. nih.gov

Different types of nanoparticles, such as polymeric nanoparticles, liposomes, and mesoporous silica (B1680970) nanoparticles, can be engineered to control the release of the compound, target specific cells or tissues, and even overcome biological barriers. mdpi.comdntb.gov.ua For instance, nanoparticles could be functionalized with targeting ligands to direct this compound to specific cell types in a co-culture system or to a particular organ in animal models. nih.gov This would not only improve the precision of research experiments but could also enhance the compound's potential efficacy in preclinical models. These delivery systems are crucial for enabling more sophisticated and targeted investigations into the compound's biological effects. nih.gov

Table 2: Nanoparticle-Based Delivery Systems for Research Applications

Nanoparticle Type Potential Advantage for this compound Research Example Application
Polymeric Nanoparticles Controlled release, biocompatibility, and surface functionalization. mdpi.com Sustained release in long-term cell culture experiments.
Liposomes Encapsulation of both hydrophilic and hydrophobic compounds, biocompatibility. Delivery to specific cellular compartments in in vitro assays.
Mesoporous Silica Nanoparticles High surface area for high drug loading, tunable pore size. mdpi.com Co-delivery of this compound with another research agent.
Lipid Nano-Emulsions Improved solubility for hydrophobic compounds. mdpi.com Formulation for animal studies requiring intravenous administration.

This compound in Material Science or other Non-Biological Applications

The unique structural features of this compound, particularly the fluorinated benzamide core, make it a compound of interest for applications beyond biology. Fluorinated organic molecules are of significant interest in medicinal chemistry and material science. mdpi.commdpi.com The presence of fluorine can alter the electronic properties, conformation, and intermolecular interactions of a molecule.

In material science, fluorinated benzamides can serve as building blocks for the synthesis of novel polymers or organic materials with specific thermal, optical, or electronic properties. mdpi.com The planarity of the aromatic rings and the potential for hydrogen bonding through the amide group can influence the crystal packing and self-assembly of these molecules, making them candidates for crystal engineering and the development of functional materials. mdpi.commdpi.com Additionally, in organic synthesis, this compound can act as a precursor or intermediate in the construction of more complex fluorinated molecules. mdpi.com

Collaborative Research Opportunities and Interdisciplinary Studies

The future exploration of this compound will be significantly enhanced through collaborative and interdisciplinary efforts. The complexity of modern scientific challenges necessitates the integration of expertise from diverse fields.

Chemistry and Computational Science: Synthetic chemists can collaborate with computational modelers to design and synthesize novel derivatives of this compound with properties predicted by AI algorithms.

Pharmacology and Nanotechnology: Pharmacologists studying the biological effects of the compound can partner with experts in nanotechnology to develop advanced delivery systems for targeted in vivo testing.

Biology and Material Science: A collaboration between molecular biologists and material scientists could explore the potential of this compound as a component in biocompatible materials or as a probe for biological systems.

Such interdisciplinary studies will be crucial for unlocking the full potential of this compound, fostering innovation, and accelerating the translation of basic research findings into practical applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-ethyl-2-fluorobenzamide in laboratory settings?

  • Methodological Answer : Follow the UN GHS Revision 8 guidelines outlined in Safety Data Sheets (SDS). Key measures include:

  • Use personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.
  • Ensure proper ventilation in workspaces to avoid inhalation exposure.
  • In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if necessary.
  • Refer to hazard databases (e.g., HSDB, eChemPortal) for compound-specific regulations .

Q. What synthetic methodologies are commonly employed for the preparation of this compound derivatives?

  • Methodological Answer : Synthesis typically involves:

  • Amide bond formation : React 2-fluorobenzoic acid derivatives with ethylamine using coupling agents like EDC/HOBt.
  • Fluorination : Introduce fluorine via electrophilic aromatic substitution or halogen exchange.
  • Purification : Use column chromatography or recrystallization for isolation.
  • For analogs, modify substituents post-synthesis (e.g., introducing aminophenyl groups via cross-coupling reactions) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Refine structures using SHELXL for high-resolution data, particularly for analyzing intermolecular interactions and crystal packing .
  • NMR spectroscopy : Employ 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns and electronic environments.
  • Mass spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when analyzing substituted benzamide derivatives?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT or ab initio calculations).
  • Dynamic effects : Account for temperature-dependent conformational changes using variable-temperature NMR.
  • Crystallographic correlation : Validate ambiguous spectral assignments with X-ray-derived bond lengths and angles .

Q. What strategies are effective in elucidating the reaction mechanisms of fluorinated benzamide derivatives under varying conditions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Study 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled compounds to identify rate-determining steps.
  • Computational modeling : Use Gaussian or ORCA to simulate transition states and intermediates.
  • Comparative analysis : Contrast reactivity with structural analogs (e.g., chloro- or methoxy-substituted benzamides) to isolate electronic effects .

Q. How can computational chemistry tools be integrated with experimental data to predict the bioactivity of this compound analogs?

  • Methodological Answer :

  • QSAR modeling : Train models using PubChem bioassay data and descriptors like logP, polar surface area, and H-bonding capacity.
  • Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors).
  • MD simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-receptor complexes .

Q. What experimental approaches are recommended for investigating the intermolecular interactions and packing motifs in fluorobenzamide crystals?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···F, π-π stacking) using CrystalExplorer.
  • Thermal analysis : Correlate DSC/TGA data with packing efficiency to assess crystal stability.
  • Synchrotron XRD : Resolve weak interactions (e.g., halogen bonds) with high-brilliance X-ray sources .

Q. How should researchers design structure-activity relationship (SAR) studies for benzamide derivatives targeting specific biological receptors?

  • Methodological Answer :

  • Scaffold diversification : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the 2-position).
  • Biological assays : Use fluorescence polarization or SPR to measure binding kinetics.
  • Pharmacophore mapping : Identify critical functional groups (e.g., fluorophenyl moieties) via 3D alignment of active/inactive analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.